A Comprehensive Technical Guide to 3,4-dimethyl-N,N-diphenylaniline
A Comprehensive Technical Guide to 3,4-dimethyl-N,N-diphenylaniline
CAS Number: 173460-10-1
This technical guide provides an in-depth overview of 3,4-dimethyl-N,N-diphenylaniline, a substituted aromatic amine with significant potential in the field of organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Introduction
3,4-dimethyl-N,N-diphenylaniline is a tertiary amine featuring a diphenylamino group attached to a 3,4-dimethylphenyl moiety. As a derivative of N,N-diphenylaniline, it belongs to a class of compounds known for their utility as antioxidants, dye intermediates, and, most notably, as functional materials in organic electronics.[1] The introduction of methyl groups on the phenyl ring can modulate the electronic properties and solubility of the molecule, making it a promising candidate for applications such as hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3,4-dimethyl-N,N-diphenylaniline is limited, its properties can be extrapolated from closely related compounds such as N,N-diphenylaniline and its substituted derivatives.
Table 1: Predicted Physicochemical Properties of 3,4-dimethyl-N,N-diphenylaniline
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₉N |
| Molecular Weight | 273.37 g/mol |
| Appearance | Off-white to light-colored solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane); Insoluble in water. |
Spectroscopic Data:
Characterization of 3,4-dimethyl-N,N-diphenylaniline would typically involve the following spectroscopic techniques:
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¹H NMR: Expected to show characteristic peaks for the aromatic protons on the three phenyl rings and the two methyl groups.
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¹³C NMR: Would reveal the number of unique carbon environments within the molecule.
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FT-IR: Should display characteristic absorption bands for C-H (aromatic and aliphatic) and C-N stretching vibrations.
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Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
Synthesis of 3,4-dimethyl-N,N-diphenylaniline
The synthesis of 3,4-dimethyl-N,N-diphenylaniline can be achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[2][3]
Reaction Scheme:
Figure 1: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
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Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and the aryl halide (e.g., iodobenzene, 1.1 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).
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Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
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Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of aryl amines.[4] This method often requires higher temperatures compared to the Buchwald-Hartwig amination.
Reaction Scheme:
Figure 2: General workflow for the Ullmann condensation.
Detailed Experimental Protocol (Proposed):
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Reaction Setup: In a round-bottom flask, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if used), and the base (e.g., potassium carbonate, 2.0 equivalents).
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Addition of Reactants: Add 3,4-dimethylaniline (1.0 equivalent) and iodobenzene (1.1 equivalents), followed by a high-boiling polar solvent (e.g., DMF).
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Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
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Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Potential Applications in Organic Electronics
Derivatives of N,N-diphenylaniline are widely investigated as hole-transporting materials (HTMs) in organic electronic devices. The triphenylamine core provides good hole mobility and stability. The methyl substituents in 3,4-dimethyl-N,N-diphenylaniline are expected to enhance solubility and potentially influence the energy levels of the molecule, which is crucial for efficient charge injection and transport.
Signaling Pathway in an OLED:
Figure 3: Role of a Hole Transport Material in an OLED.
Safety and Handling
As with any chemical compound, 3,4-dimethyl-N,N-diphenylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds like N,N-diphenylaniline until a specific SDS for the title compound is available.
Conclusion
3,4-dimethyl-N,N-diphenylaniline is a promising organic material with potential applications in the field of organic electronics. While specific experimental data is not widely available, its synthesis can be readily achieved using established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. Further research into the precise characterization of its physical and electronic properties will be crucial in realizing its full potential as a high-performance material in next-generation electronic devices.
